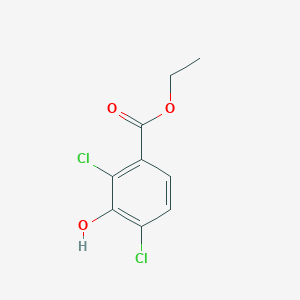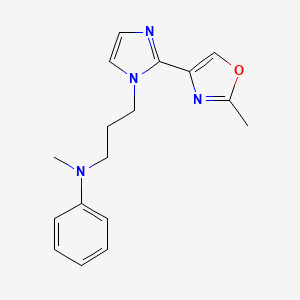
N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an imidazole ring, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole and imidazole intermediates, followed by their coupling with aniline derivatives. The reaction conditions often require the use of strong bases, such as potassium hydroxide, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or alkyl halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole and imidazole derivatives, while reduction could lead to the formation of amine derivatives .
Applications De Recherche Scientifique
N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazole and imidazole rings play a crucial role in these interactions, often forming hydrogen bonds or π-π stacking interactions with the target molecules. This binding can lead to the inhibition or activation of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)benzamide
- N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)pyridine
Uniqueness
N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both oxazole and imidazole rings in the same molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H20N4O |
|---|---|
Poids moléculaire |
296.37 g/mol |
Nom IUPAC |
N-methyl-N-[3-[2-(2-methyl-1,3-oxazol-4-yl)imidazol-1-yl]propyl]aniline |
InChI |
InChI=1S/C17H20N4O/c1-14-19-16(13-22-14)17-18-9-12-21(17)11-6-10-20(2)15-7-4-3-5-8-15/h3-5,7-9,12-13H,6,10-11H2,1-2H3 |
Clé InChI |
NQSLIJSPTQNBPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CO1)C2=NC=CN2CCCN(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


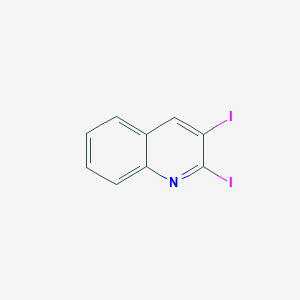
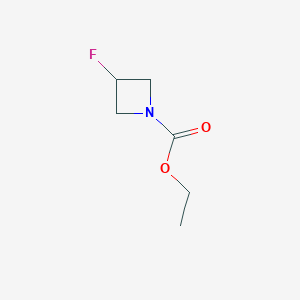
![1,6-Dimethyl-3-(m-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13030870.png)

![1,1'-Bibicyclo[1.1.1]pentane, 3,3'-diiodo-](/img/structure/B13030876.png)
![3-Phenylpyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13030877.png)
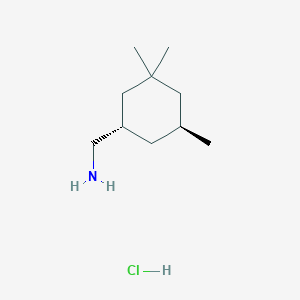
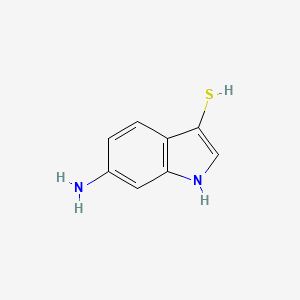
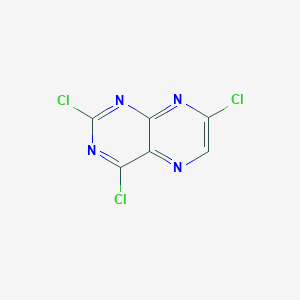
![methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13030923.png)
![2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid](/img/structure/B13030924.png)
![(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13030925.png)
![Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13030929.png)
